molecular formula C7H8F3N3 B064880 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine CAS No. 163620-24-4

2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

Cat. No. B064880
CAS RN: 163620-24-4
M. Wt: 191.15 g/mol
InChI Key: LZYILLLQHBJCFB-UHFFFAOYSA-N
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Description

2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine is a compound that has been used in various chemical reactions . It has a molecular formula of C7H8F3N3 and a molecular weight of 191.15 g/mol.


Synthesis Analysis

This compound has been used as a bidentate directing group in cobalt-catalyzed C(sp2)–H alkenylation/annulation of the corresponding benzoic hydrazides . It has also been used in palladium-catalyzed arylation of C(sp2)–H bonds . The directing group can be easily synthesized from commercially available materials .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring connected to a trifluoromethyl group and a 1-methylhydrazinyl group.


Chemical Reactions Analysis

2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine has been used as a directing group in various chemical reactions. For example, it has been used in cobalt-catalyzed C(sp2)–H alkenylation/annulation of benzoic hydrazides and in palladium-catalyzed arylation of C(sp2)–H bonds .

Scientific Research Applications

Cobalt-Catalyzed Cyclization

This compound has been used in a cobalt-catalyzed cyclization of thiophene-2-carbohydrazides with maleimides . This process involves the use of 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine as an easily removable bidentate directing group. The reaction provides an alternative and versatile approach to construct thiophene-fused pyridones using an inexpensive cobalt catalyst .

C–H/N–H Functionalization

The compound has been used in a cobalt-catalyzed direct C–H/N–H functionalization of thiophene-2-carbohydrazides with maleimides . This formal [4+2] cycloaddition has been achieved for the first time, and it provides an alternative and versatile approach to construct thiophene-fused pyridones using an inexpensive cobalt catalyst .

Reductively Removable Directing Group

2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine has been used as a reductively removable directing group in a cobalt-catalyzed C (sp2)–H bond alkenylation/annulation cascade . This reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .

Formation of Isoquinoline Backbone

The compound has been used to form an isoquinoline backbone via reacting with a terminal or internal alkyne followed by annulation . This reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .

Oxidative Coupling of Benzoic Hydrazides

The compound has been used in a cobalt-catalyzed oxidative coupling of benzoic hydrazides with maleimides . This C–H functionalization/spirocyclization cascade protocol shows high efficiency and remarkable functional group tolerance .

Mechanism of Action

The compound acts as a bidentate directing group in chemical reactions. It binds to a metal center and allows direct insertion of a metal catalyst into a proximal C–H bond, followed by functionalization of the resulting organometallic intermediate .

Future Directions

The compound has shown potential in the field of chemical synthesis, particularly in the functionalization of aromatic C(sp2)–H bonds . It’s expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

1-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c1-13(11)6-3-2-5(4-12-6)7(8,9)10/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYILLLQHBJCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380652
Record name 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine

CAS RN

163620-24-4
Record name 2-(1-Methylhydrazinyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 163620-24-4
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Synthesis routes and methods

Procedure details

2-Chloro-5-trifluoromethylpyridine (44.3 g; 0.24 mol) was treated with several portions of methyl hydrazine (33.9 g; 0.74 mol) at room temperature under nitrogen. The mixture was heated at 90° C. for 6 hr. The resulting solid was treated with 3M aqueous NaOH and extracted with ethyl acetate. The organic extracts were dried and evaporated to leave an oil/solid. Distillation of the crude product to remove excess hydrazine gave 1-[5-trifluoromethylpyrid-2-yl]-1-methyl hydrazine as a white solid (44.0 g; 94%), m.pt. 52°-55° C. ##STR14##
Quantity
44.3 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
33.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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